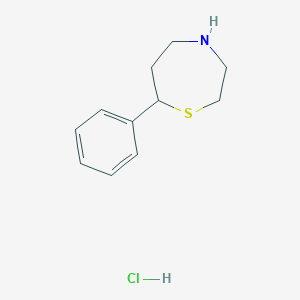

7-Phenyl-1,4-thiazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-phenyl-1,4-thiazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHZSRBDCUJBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 7 Phenyl 1,4 Thiazepane Hydrochloride

Retrosynthetic Analysis of the 7-Phenyl-1,4-Thiazepane (B13526638) Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org By applying this method to the 7-phenyl-1,4-thiazepane core, we can identify logical bond disconnections and corresponding synthetic precursors.

A primary disconnection can be made at the C-S and C-N bonds within the thiazepane ring. This leads to two key building blocks: a three-carbon unit bearing a phenyl group and an aminoethanethiol (B8698679) derivative.

One logical retrosynthetic pathway for 7-phenyl-1,4-thiazepane involves the disconnection of the amide bond within a precursor, 7-phenyl-1,4-thiazepan-5-one (B14141244). This lactam can be conceptually formed through an intramolecular cyclization of an amino acid derivative. This intermediate can be further disconnected via a retro-Michael addition, leading to cinnamic acid (or its derivatives) and cysteamine (B1669678) (2-aminoethanethiol) as the primary starting materials. This approach is attractive due to the commercial availability and relative simplicity of these precursors.

Established Synthetic Routes to the 1,4-Thiazepane (B1286124) Heterocyclic System

The synthesis of the 1,4-thiazepane ring system has been approached through various established methods. One of the most common and effective strategies involves the cyclization of 2-aminoethanethiol (cysteamine) with a suitable three-carbon electrophile. nih.gov

A prominent route is the reaction of cysteamine with α,β-unsaturated esters or acids. nih.gov This reaction typically proceeds via a conjugate addition of the thiol group to the β-position of the unsaturated system, followed by an intramolecular amidation to form a 1,4-thiazepan-5-one (B1267140) intermediate. This lactam can then be reduced to the corresponding 1,4-thiazepane.

Other methods for constructing the 1,4-thiazepane core include Beckmann rearrangements of piperidine-4-thiones and Schmidt reactions of piperidin-4-ones. However, these methods can sometimes lead to regioisomeric mixtures and may require less accessible starting materials. nih.gov Ring expansion strategies and multi-component reactions have also been explored to generate diversity in the 1,4-thiazepane scaffold.

Targeted Synthesis of 7-Phenyl-1,4-Thiazepane Hydrochloride

The targeted synthesis of this compound can be effectively achieved by adapting the established route involving the cyclization of cysteamine with a phenyl-substituted three-carbon synthon.

Selection and Preparation of Key Precursors and Building Blocks

The key precursors for the synthesis of 7-phenyl-1,4-thiazepane are cinnamic acid (or its activated derivatives, such as esters or acyl chlorides) and cysteamine .

Cinnamic acid (3-phenylacrylic acid): This α,β-unsaturated carboxylic acid provides the three-carbon backbone and the desired phenyl substituent at the C7 position of the final thiazepane ring. It is a readily available and relatively inexpensive starting material.

Cysteamine (2-aminoethanethiol): This bifunctional molecule contains both a nucleophilic thiol and a nucleophilic amine, which are essential for the two bond-forming reactions required to close the seven-membered ring. It is typically used as its hydrochloride salt for improved stability.

Optimization of Reaction Conditions and Catalyst Systems for Core Formation

The formation of the 7-phenyl-1,4-thiazepan-5-one intermediate from cinnamic acid and cysteamine requires careful optimization of reaction conditions. The reaction can be performed in a one-pot fashion or in a stepwise manner.

The conjugate addition of the thiol from cysteamine to the cinnamate (B1238496) system is often carried out under basic conditions to generate the more nucleophilic thiolate. The subsequent intramolecular cyclization to form the lactam can be promoted by activating the carboxylic acid, for example, by converting it to an ester or acyl chloride, or by using coupling agents. The direct condensation of the acid and amine can also be achieved at elevated temperatures.

The reduction of the resulting 7-phenyl-1,4-thiazepan-5-one is a critical step. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are typically employed to reduce the amide functionality to the corresponding amine, yielding 7-phenyl-1,4-thiazepane.

The final step involves the formation of the hydrochloride salt. This is generally achieved by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether, ethanol (B145695), or dioxane) with hydrochloric acid (either as a gas or a solution in an organic solvent). youtube.comoxfordreference.comresearchgate.netspectroscopyonline.com The hydrochloride salt often precipitates from the solution and can be isolated by filtration. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 7-Phenyl-1,4-Thiazepane

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cinnamic acid, Cysteamine | Heat or coupling agents | 7-Phenyl-1,4-thiazepan-5-one |

| 2 | 7-Phenyl-1,4-thiazepan-5-one | LiAlH₄ or BH₃·THF in an ether solvent | 7-Phenyl-1,4-thiazepane |

| 3 | 7-Phenyl-1,4-thiazepane | HCl (gas or solution in organic solvent) | This compound |

Methodologies for Stereoselective Synthesis of this compound

The 7-phenyl-1,4-thiazepane molecule contains a stereocenter at the C7 position. Consequently, the synthesis can result in a racemic mixture of enantiomers. Methodologies for stereoselective synthesis aim to produce a single enantiomer.

One approach to achieving stereoselectivity is to employ a chiral starting material. For instance, a chiral derivative of cinnamic acid could be used. Alternatively, a chiral auxiliary could be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key reaction, followed by its removal.

Another strategy involves the use of a chiral catalyst to control the stereochemistry of the ring-forming reaction or a subsequent transformation. While specific examples for 7-phenyl-1,4-thiazepane are not abundant in the literature, general principles of asymmetric catalysis could be applied. For instance, a chiral Lewis acid could potentially be used to catalyze the conjugate addition step enantioselectively.

Resolution of the racemic mixture is also a viable option. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

Novel Synthetic Methodologies Employing Modern Catalytic Strategies

Modern organic synthesis is increasingly focused on the development of more efficient, selective, and sustainable catalytic methods. For the synthesis of N,S-heterocycles like 7-phenyl-1,4-thiazepane, several modern catalytic strategies could be envisioned.

Transition metal-catalyzed reactions, such as those employing palladium, copper, or rhodium, have revolutionized the formation of C-N and C-S bonds. nih.govrsc.org These methods could potentially be adapted for the cyclization step in the synthesis of 1,4-thiazepanes, possibly under milder conditions and with greater functional group tolerance.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various transformations. Chiral organocatalysts could be particularly valuable for developing stereoselective syntheses of 7-phenyl-1,4-thiazepane.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Established Routes | Well-documented, reliable, readily available starting materials. | May require harsh reagents (e.g., LiAlH₄), can be multi-step. |

| Stereoselective Synthesis | Produces enantiomerically pure compounds. | Can be more complex and expensive, may require chiral auxiliaries or catalysts. |

| Modern Catalytic Methods | Potentially milder conditions, higher efficiency, and better selectivity. mdpi.com | May require specialized catalysts, and specific methods for this target may not be fully developed. |

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds is a critical aspect of modern drug development, aiming to reduce environmental impact and enhance economic viability. jddhs.com The synthesis of this compound, while not extensively documented in the context of green chemistry, can be analyzed through the lens of these principles to identify more sustainable potential synthetic routes. The core tenets of green chemistry, such as maximizing atom economy, utilizing safer solvents, employing catalytic reagents, and improving energy efficiency, provide a framework for optimizing the manufacturing process of this heterocyclic scaffold. nih.gov

Traditional synthetic pathways for 1,4-thiazepane cores often involve multi-step processes that may utilize hazardous reagents and solvents, generate significant waste, and require substantial energy input. nih.gov For instance, some methods for creating the thiazepine ring involve reagents like Lawesson's reagent and solvents such as chloroform, which present environmental and health concerns. nih.govresearchgate.net A green chemistry approach seeks to redesign these syntheses to be more benign and efficient.

Key strategies for a greener synthesis of this compound would include the development of one-pot reactions that minimize intermediate separation and purification steps, thereby reducing solvent use and waste generation. nih.govresearchgate.net The use of catalytic methods, particularly biocatalysis, offers a promising avenue for creating chiral centers with high selectivity and efficiency under mild conditions, avoiding the need for protecting groups and reducing derivative steps. nih.govnih.gov Furthermore, replacing conventional heating with energy-efficient alternatives like microwave or ultrasound irradiation can significantly shorten reaction times and lower energy consumption. nih.govnih.gov

The selection of solvents is another paramount consideration. Green chemistry promotes the use of safer, renewable, or recyclable solvents like water or bio-based alcohols, moving away from volatile organic compounds (VOCs) that contribute to pollution. jddhs.com Evaluating a synthetic route through green chemistry metrics allows for a quantitative assessment of its environmental performance.

Research Findings and Green Metrics

Detailed research into greener synthetic routes for analogous 1,4-thiazepane structures highlights several areas for improvement. For example, efficient one-pot syntheses using α,β-unsaturated esters and 1,2-amino thiols have been developed for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.govresearchgate.net These methods can significantly reduce reaction times from days to hours. nih.gov The application of such streamlined approaches to the synthesis of the specific 7-phenyl substituted variant is a logical next step.

The table below outlines a comparison between potential traditional and greener methodologies for synthesizing the 1,4-thiazepane core, based on established green chemistry principles.

Interactive Data Table: Comparison of Synthetic Approaches

| Green Chemistry Principle | Traditional Method Feature | Potential Green Alternative |

|---|---|---|

| Waste Prevention | Multi-step synthesis with isolation of intermediates, leading to material loss. | One-pot or tandem reactions to minimize purification steps and waste. nih.gov |

| Atom Economy | Use of stoichiometric reagents and protecting groups that are not incorporated into the final product. nih.gov | Designing reactions with high atom economy, such as cycloadditions, that maximize the incorporation of starting materials. |

| Less Hazardous Solvents | Use of chlorinated solvents (e.g., chloroform) or polar aprotic solvents (e.g., DMF). nih.govnih.gov | Use of water, ethanol, supercritical CO₂, or solvent-free reaction conditions. jddhs.comnih.gov |

| Energy Efficiency | Prolonged heating under reflux for many hours or days. nih.gov | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov |

| Use of Catalysis | Use of stoichiometric reagents (e.g., Lawesson's reagent for thionation). nih.gov | Employing selective catalytic reagents (e.g., metal catalysts, organocatalysts, or enzymes) to improve efficiency and reduce waste. nih.govrsc.org |

| Use of Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-based starting materials derived from renewable feedstocks. nih.gov |

To quantitatively evaluate the sustainability of a given synthetic route, several metrics are employed. These metrics provide a standardized way to compare the efficiency and environmental impact of different chemical processes.

Interactive Data Table: Key Green Chemistry Metrics

| Metric | Definition | Significance for Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to the desired product. A higher atom economy indicates less waste. nih.gov |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A simple and widely used metric that quantifies the amount of waste generated per unit of product. A lower E-factor is better. |

By focusing on these principles and metrics, synthetic chemists can strategically design and optimize the synthesis of this compound to be not only chemically efficient but also environmentally responsible. The future of its production will likely involve the integration of biocatalytic steps, the use of safer and renewable solvents, and the adoption of energy-efficient reaction technologies to align with the broader goals of sustainable pharmaceutical manufacturing. nih.gov

Advanced Structural Characterization and Conformational Analysis of 7 Phenyl 1,4 Thiazepane Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and conformational preferences of molecules like 7-Phenyl-1,4-thiazepane (B13526638) hydrochloride. The chemical shifts, coupling constants, and through-space interactions provide invaluable data on the molecular framework.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 7-Phenyl-1,4-thiazepane hydrochloride molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between adjacent protons, confirming the proton sequence within the thiazepane ring and the phenyl substituent. For instance, the methine proton at C7 would show a correlation to the methylene (B1212753) protons at C6.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing key insights into the molecule's preferred conformation and the relative stereochemistry. For the thiazepane ring, NOESY could help distinguish between chair and boat conformations by observing specific through-space correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a Prototypical Solvent (e.g., DMSO-d₆) Note: These are estimated values based on related heterocyclic structures. Actual values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 2 | ~3.2 - 3.4 (m) | ~48.0 | H2 → C3, C7 | H2 ↔ H3, H7 |

| 3 | ~3.0 - 3.2 (m) | ~50.0 | H3 → C2, C5 | H3 ↔ H2, H5 |

| 5 | ~2.8 - 3.0 (m) | ~30.0 | H5 → C3, C6 | H5 ↔ H3, H6 |

| 6 | ~2.9 - 3.1 (m) | ~35.0 | H6 → C5, C7 | H6 ↔ H5, H7 |

| 7 | ~4.5 - 4.7 (dd) | ~65.0 | H7 → C2, C6, C1' | H7 ↔ H6, H2', H6' |

| 1' (Phenyl) | - | ~140.0 | - | - |

| 2', 6' (Phenyl) | ~7.4 - 7.5 (d) | ~128.0 | H2'/H6' → C4', C1', C7 | H2'/H6' ↔ H7, H3'/H5' |

| 3', 5' (Phenyl) | ~7.3 - 7.4 (t) | ~129.0 | H3'/H5' → C1', C2'/C6' | H3'/H5' ↔ H2'/H6', H4' |

| 4' (Phenyl) | ~7.2 - 7.3 (t) | ~127.0 | H4' → C2'/C6' | H4' ↔ H3'/H5' |

The seven-membered thiazepane ring is conformationally mobile, likely existing in equilibrium between several forms, such as chair, boat, and twist-boat conformers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the ideal tool to study these dynamic processes.

At low temperatures, the rate of interconversion between conformers slows down, potentially allowing for the observation of distinct signals for each conformation. As the temperature is raised, these signals broaden and eventually coalesce into time-averaged signals. By analyzing the line shapes of the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the thiazepane ring.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy would be particularly useful for identifying key functional groups. The presence of the hydrochloride salt would give rise to a broad absorption band for the N-H⁺ stretching vibration, typically in the 2400-2800 cm⁻¹ region. Other expected vibrations include C-H stretching from both the aliphatic ring and the aromatic phenyl group (~2850-3100 cm⁻¹), C-N stretching (~1100-1250 cm⁻¹), and C-S stretching (~600-750 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be effective for observing the symmetric vibrations of the phenyl ring and the C-S bond, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H⁺ Stretch (secondary amine salt) | 2400 - 2800 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1100 - 1250 | IR |

| C-S Stretch | 600 - 750 | IR, Raman |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Framework Connectivity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm the exact molecular formula of the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation. The protonated molecule would be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. Plausible fragmentation pathways for the thiazepane ring would involve:

Alpha-cleavage: Scission of bonds adjacent to the heteroatoms (nitrogen and sulfur) is a common pathway. This could lead to the loss of ethylene (B1197577) or thioethylene fragments.

Ring-opening reactions: The seven-membered ring could open, followed by subsequent fragmentations.

Loss of the phenyl group: Cleavage of the C7-phenyl bond could result in a prominent fragment corresponding to the thiazepane ring or the phenyl cation (m/z 77).

The fragmentation patterns of related ketamine analogues and benzodiazepines often involve characteristic losses of small molecules or radicals, providing a basis for interpreting the spectra of novel compounds. nih.govresearchgate.net

Table 3: Plausible Key Fragment Ions in the ESI-MS/MS Spectrum of 7-Phenyl-1,4-Thiazepane Note: Based on the molecular formula C₁₁H₁₅NS, MW = 193.31 g/mol. The analysis is for the free base.

| m/z (Proposed) | Proposed Formula | Proposed Origin |

|---|---|---|

| 194.10 | [C₁₁H₁₆NS]⁺ | Protonated Molecule [M+H]⁺ |

| 116.06 | [C₆H₁₀NS]⁺ | Loss of Phenyl radical (C₆H₅•) from M |

| 104.05 | [C₇H₆N]⁺ | Fragment containing the phenyl ring and C7-N bond |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of benzyl (B1604629) moiety |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide a wealth of information:

Molecular Conformation: It would reveal the exact conformation of the thiazepane ring (e.g., chair, boat), the orientation of the phenyl substituent (axial vs. equatorial), and precise bond lengths and angles. Studies on related seven-membered heterocycles have revealed the presence of enantiomorphic boat-type or chair-type conformers in the solid state. researchgate.netmdpi.com

Intermolecular Interactions: The analysis would detail the crystal packing arrangement. A key interaction would be the hydrogen bond between the protonated secondary amine (N-H⁺) and the chloride anion (Cl⁻). Other non-covalent interactions, such as C-H···π or π···π stacking between phenyl rings of adjacent molecules, could also be identified, which stabilize the crystal lattice. eurjchem.com

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

The carbon atom at position 7, which bears the phenyl group, is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy is essential for determining the absolute configuration of a resolved enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore (phenyl group) would produce characteristic Cotton effects in the UV region.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

To determine the absolute configuration, the experimental CD or ORD spectrum is compared with theoretical spectra generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the (R)-enantiomer) allows for the unambiguous assignment of the absolute configuration. This approach has become a powerful tool for the structural elucidation of chiral molecules. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 7 Phenyl 1,4 Thiazepane Hydrochloride

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized molecules like 7-Phenyl-1,4-thiazepane (B13526638) hydrochloride. mdpi.com These calculations can elucidate molecular geometry, orbital energies, and reactivity indices. nih.govresearchgate.net

The seven-membered 1,4-thiazepane (B1286124) ring possesses significant conformational flexibility. Energy minimization and potential energy surface (PES) analysis using DFT are crucial for identifying the most stable low-energy conformers of the 7-Phenyl-1,4-thiazepane hydrochloride structure. mdpi.com The thiazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-31G**), can determine the optimized geometry and relative energies of these conformers. mdpi.comresearchgate.net This analysis is vital because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target.

Table 1: Illustrative Relative Energies of 7-Phenyl-1,4-Thiazepane Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Chair | 0.00 | -55.4 | 75.8 |

| Twist-Chair | 1.25 | 35.1 | 10.2 |

| Boat | 2.50 | 88.7 | 1.5 |

| Twist-Boat | 1.80 | -42.6 | 5.5 |

Note: The data in this table is illustrative and represents the type of output generated from a Potential Energy Surface analysis. It does not represent experimentally validated data for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution and polarity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For this compound, the MEP surface would highlight the positive potential around the ammonium (B1175870) cation and potentially negative regions associated with the sulfur atom and the phenyl ring's π-system, guiding the understanding of intermolecular interactions like hydrogen bonding. chemrxiv.org

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net Analysis of the FMOs for this compound would show the distribution of these orbitals, indicating the most probable sites for metabolic reactions or interactions with a biological target. nih.govresearchgate.net

Table 2: Illustrative FMO Data and Reactivity Descriptors for 7-Phenyl-1,4-Thiazepane

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.65 | Chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when gaining an electron |

| Global Hardness (η) | 2.83 | Resistance to change in electron distribution |

Note: The data in this table is hypothetical, calculated from the relationship between orbital energies and global reactivity descriptors, and serves as an example of DFT-derived data.

Molecular Dynamics Simulations for Investigating Conformational Preferences and Solution-State Behavior

While DFT calculations provide insight into static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as water. nih.govmdpi.com For this compound, an MD simulation in an explicit solvent box would reveal its conformational preferences in solution, the stability of different conformers, and the dynamics of its hydration shell. frontiersin.org This is particularly important for understanding how the molecule behaves in a physiological environment before reaching its biological target.

Molecular Docking Studies to Predict Theoretical Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. For this compound, docking studies could be performed against various potential biological targets. Given the structural motifs present in related pharmacologically active compounds, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. acs.orgnih.gov Docking simulations would score different binding poses based on factors like intermolecular forces, providing hypotheses about key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that can be tested experimentally. mdpi.commdpi.com

Table 3: Illustrative Molecular Docking Results for this compound

| Hypothetical Target | Binding Energy (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Dopamine D2 Receptor | -8.5 | Salt bridge with Asp114; π-π stacking with Phe390 |

| Serotonin 5-HT2A Receptor | -7.9 | Hydrogen bond with Ser242; Hydrophobic interactions |

| EGFR Tyrosine Kinase | -7.2 | Interaction with gatekeeper residue; Phenyl ring in hydrophobic pocket |

Note: The targets and results in this table are hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

In Silico Design Principles for Analog Generation Based on the this compound Scaffold

The 7-Phenyl-1,4-thiazepane scaffold serves as a template for designing new analogs with potentially improved properties. researchgate.netnih.gov In silico design principles leverage the structural and electronic information gained from computational studies to guide chemical modifications. nih.gov For example, insights from MEP and molecular docking can suggest positions on the phenyl ring or the thiazepane core where substitutions could enhance binding affinity or selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, further refining the design of new derivatives. nih.govnih.gov

Computational Prediction and Validation of Reaction Mechanisms Involving this compound

Computational chemistry can also be used to predict and validate the mechanisms of chemical reactions. For the synthesis or metabolism of this compound, DFT calculations can be used to map the reaction pathway, identify transition states, and calculate activation energies. This allows for a deeper understanding of reaction feasibility and potential byproducts. For instance, the mechanism of cyclization to form the 1,4-thiazepane ring could be computationally modeled to optimize reaction conditions. researchgate.net Similarly, predicting metabolic pathways by modeling reactions with cytochrome P450 enzymes can help in identifying potential metabolites.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to construct a detailed article on the in vitro biological interactions of this compound that adheres to the specific mechanistic outline requested.

Research into the broader class of 1,4-thiazepanes and related thiazepine structures indicates that this chemical scaffold is of interest in medicinal chemistry. For instance, various derivatives have been synthesized and explored for a range of biological activities. Some studies have identified acylated 1,4-thiazepanes as ligands for BET (bromodomain and extraterminal domain) bromodomains. nih.govacs.org Other, more complex thiazepine-containing molecules have been investigated as potential inducers of apoptosis or as inhibitors of tubulin polymerization. nih.gov

However, specific, quantitative data required to populate the requested sections for "this compound" are not present in the accessible literature. The detailed analysis requested, including:

Quantitative Receptor Binding Kinetics: Determination of dissociation constants (e.g., K_d, K_i).

Enzyme Inhibition Kinetics: Mechanistic classification and kinetic parameters.

Signal Transduction Pathway Modulation: Specific pathways affected by the compound.

Protein-Protein Interaction Modulation: Analysis of how the compound alters these interactions.

Allosteric vs. Orthosteric Binding: Characterization of the binding site.

...could not be found for this specific compound. Scientific inquiry into this molecule has not yet reached the stage where such detailed mechanistic studies are publicly available. Therefore, constructing the article with the required level of scientific accuracy and detail is not feasible at this time.

Mechanistic Exploration of Biological Interactions of 7 Phenyl 1,4 Thiazepane Hydrochloride in Vitro Perspectives

Cellular Uptake and Intracellular Distribution Mechanisms

There is currently no available scientific literature that has investigated the mechanisms of cellular uptake for 7-Phenyl-1,4-thiazepane (B13526638) hydrochloride. Research has not yet elucidated whether this compound enters cells via passive diffusion, facilitated diffusion, or active transport mechanisms. Similarly, there are no published studies that have determined the intracellular distribution and localization of this compound within various cellular compartments, such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum.

Omics Approaches (Proteomics, Metabolomics) for System-Level Biological Impact (In Vitro Studies)

A search of proteomics and metabolomics databases and literature reveals no in vitro studies that have utilized these omics approaches to investigate the system-level biological impact of 7-Phenyl-1,4-thiazepane hydrochloride. As a result, there is no data on the global changes in protein expression (proteomics) or metabolic profiles (metabolomics) in cells following treatment with this compound. Such studies would be crucial in identifying the molecular targets, pathways, and potential off-target effects of this compound, but this research has not yet been conducted or published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Phenyl 1,4 Thiazepane Hydrochloride Analogues

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design of 7-Phenyl-1,4-thiazepane (B13526638) analogues is often guided by the principles of fragment-based ligand discovery (FBLD). nih.gov The 1,4-thiazepane (B1286124) ring is considered an underrepresented 3D fragment in screening libraries, and its synthesis is aimed at increasing molecular diversity for biological screening. nih.govresearchgate.net The design strategy often involves creating libraries of derivatives with varied substituents on the phenyl ring and modifications on the thiazepane core to probe interactions with biological targets. nih.govnih.gov For instance, the design of novel 1,4-thiazepines has been explored for applications as anticancer agents by incorporating features of known bioactive molecules. acs.orgresearchgate.net

A prevalent and efficient synthetic route to the 1,4-thiazepane core involves a one-pot cyclization reaction between 1,2-amino thiols (like cysteamine) and α,β-unsaturated esters or ketones. nih.gov This method, an intramolecular conjugate addition, is a significant improvement over older, multi-day procedures that often resulted in low yields. nih.gov The use of moderately reactive trifluoroethyl esters under mild conditions has been shown to produce 1,4-thiazepanones in less than three hours, which can then be readily reduced to the corresponding 1,4-thiazepanes. nih.gov This robust synthesis allows for the creation of a diverse library of analogues by varying the substituents on the α,β-unsaturated starting material, which ultimately form the substituents on the thiazepane ring, including the C7-phenyl group. nih.govorganic-chemistry.org Diversity-oriented synthesis has also been employed, using microwave-assisted multicomponent reactions to fuse the 1,4-thiazepane ring with other bioactive heterocyclic skeletons, such as carbazoles or pyrazoles, to rapidly generate novel chemical entities. nih.gov

Systematic Elucidation of the Influence of Phenyl Moiety Substitutions on Activity

While direct SAR studies on 7-Phenyl-1,4-thiazepane are not extensively documented, the influence of phenyl moiety substitutions is a well-established practice in medicinal chemistry for optimizing the activity of heterocyclic compounds. Studies on analogous scaffolds provide significant insight into the potential effects of such modifications.

The nature and position of substituents on an aromatic ring can profoundly impact biological activity by altering the compound's steric, electronic, and hydrophobic properties. For example, in a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to modulate cytotoxic activity against cancer cell lines. nih.gov A nitro group at the para position resulted in the highest activity against the SKNMC cell line, while moving it to the meta position was detrimental. nih.gov Similarly, the position of a chlorine atom was critical for activity against the Hep-G2 cell line. nih.gov In another study on N-phenylpiperazine-based conjugates, bulky and lipophilic substituents on the phenyl ring, such as a diphenylmethyl group, improved antimycobacterial efficacy. mdpi.com

These findings suggest that for 7-Phenyl-1,4-thiazepane analogues, a systematic exploration of phenyl ring substitutions would be critical. The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl), electron-donating groups (e.g., -OCH₃, -CH₃), and hydrogen-bond donors/acceptors (-OH, -NH₂) at the ortho, meta, and para positions could be used to probe the target's binding pocket for specific electronic and steric requirements. researchgate.netnih.gov It is hypothesized that apolar substituents would generally lead to better activity where hydrophobic interactions are key drivers of binding. frontiersin.org

Table 1: Predicted Impact of Phenyl Substitutions on Activity Based on Analogous Heterocyclic Compounds

| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale from Analogous Systems |

|---|---|---|---|

| Para | Electron-Withdrawing (e.g., -NO₂) | Potential for increased activity. | Enhanced potency in phenylthiazole anticancer agents. nih.gov |

| Para | Electron-Donating (e.g., -OCH₃) | Variable; may increase or decrease activity depending on the target. | Methoxy substitution showed excellent activity in one oxazole (B20620) series. researchgate.net |

| Meta | Electron-Withdrawing (e.g., -Cl) | Position-dependent; may be less favorable than para or ortho. | Meta-nitro substitution was detrimental in a phenylthiazole series. nih.gov |

| Ortho | Halogen (e.g., -F, -Cl) | Can significantly increase activity. | Ortho-fluoro substitution was optimal for activity in YC-1 analogues. nih.gov |

Investigation of the Impact of 1,4-Thiazepane Ring Modifications on Biological and Chemical Profiles

Modifications to the 1,4-thiazepane ring can be broadly categorized into two types: substitution on the ring's nitrogen or carbon atoms, and fusion of the ring with other cyclic systems.

Ring Substitution: Introducing substituents on the nitrogen atom at position 4 or the carbon atoms of the thiazepane ring can alter the molecule's polarity, conformation, and ability to form hydrogen bonds. This is a common strategy for optimizing ligand-receptor interactions.

Ring Fusion: Creating bicyclic or polycyclic systems by fusing the 1,4-thiazepane ring with other heterocycles is a powerful strategy for creating novel scaffolds with unique biological profiles. nih.gov For example, new bicyclic thiazolidinyl-1,4-thiazepines were prepared and evaluated as potential antiparasitic agents, with some derivatives showing low micromolar efficacy against Trypanosoma brucei brucei. nih.gov Similarly, the fusion of 1,4-thiazepan-3-ones with bioactive skeletons like carbazole (B46965) and pyrazole (B372694) yielded compounds with significant antioxidant activity and selective cytotoxicity against carcinoma cell lines. nih.gov

These studies highlight that the 1,4-thiazepane ring is not merely a passive scaffold but an active component whose structural modifications can drastically alter the biological and chemical profile of the resulting derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchwithrowan.comresearchwithrutgers.com For 1,4-thiazepane analogues, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

A study on the closely related 4-N-aryl- nih.govfrontiersin.orgdiazepane ureas provides a template for how QSAR could be applied to 7-Phenyl-1,4-thiazepane derivatives. nih.gov In that study, a linear QSAR model was developed to predict the inhibition of the CXCR3 receptor. nih.gov The model was generated using multiple linear regression (MLR) and identified several key molecular descriptors that significantly affect inhibitory activity. nih.gov

Key Descriptors Identified in a nih.govfrontiersin.orgDiazepane QSAR Model:

ClogP: A measure of the compound's lipophilicity.

Topological Descriptors (e.g., ChiInf8, ChiInf0): Numerical values that describe molecular size, shape, and branching.

Atom Composition Descriptors: Counts of specific atom types in the molecule.

The resulting QSAR equation allowed researchers to predict the CXCR3 inhibitory activity of diazepane ureas based on their calculated descriptor values. nih.gov The model suggested that specific combinations of lipophilicity and molecular topology were crucial for potent antagonism of the receptor. nih.gov A similar approach could be applied to a series of 7-Phenyl-1,4-thiazepane analogues to build a predictive model for a specific biological target, guiding the rational design of more potent derivatives.

Stereochemical Influence on Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems (receptors, enzymes, transporters) are themselves chiral. nih.gov The presence of a phenyl group at the C7 position of the 1,4-thiazepane ring renders this carbon a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (the R- and S-isomers).

It is a fundamental principle of pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and metabolic fates. nih.gov One enantiomer may fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. For instance, studies on other chiral heterocyclic compounds, such as 4-phenylchroman analogues, have shown that the relative stereochemistry (cis vs. trans) between substituents is a critical determinant of activity at α₁-adrenoreceptors. nih.gov In another example, only the naturally configured (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is responsible for the observed biological effects. nih.gov

Therefore, for 7-Phenyl-1,4-thiazepane hydrochloride, it is expected that the R- and S-enantiomers will exhibit different biological profiles. The spatial orientation of the phenyl group relative to the 3D conformation of the thiazepane ring will directly influence how the molecule docks into its biological target. A full understanding of the SAR for this class of compounds would require the separation of the enantiomers and the evaluation of their individual biological activities.

Structure-Property Relationships Governing Ligand-Receptor Interactions and Selectivity

The specific interactions between a ligand and its receptor determine the ligand's affinity (how tightly it binds) and selectivity (its preference for one receptor over others). For 7-Phenyl-1,4-thiazepane analogues, these interactions are governed by the physicochemical properties of the entire molecule.

Phenyl Moiety: The phenyl group is a key site for hydrophobic and π-π stacking interactions within a receptor's binding pocket. mdpi.com The electronic nature of the phenyl ring, modulated by substituents, can also influence cation-π interactions.

Substituents: As discussed in section 6.2, substituents on the phenyl ring can introduce new interaction points. For example, a hydroxyl group could form a new hydrogen bond, while a trifluoromethyl group could engage in strong hydrophobic interactions or dipole-dipole interactions.

Molecular modeling and docking studies are often used to visualize and predict these interactions. rsc.orgnih.gov For example, docking studies of imidazodiazepine analogues at GABAA receptors helped hypothesize that a flat phenyl group could slide into a lipophilic binding pocket and engage in weak pi-pi interactions to improve bioactivity. mdpi.com In a study of fused imidazo[2,1-b]thiazepines, researchers identified compounds that could bind to the benzodiazepine (B76468) site of GABAA receptors, demonstrating that this scaffold can interact with well-defined biological targets. nih.gov The selectivity of these analogues for different receptor subtypes would depend on the subtle differences in the amino acid residues lining the binding pockets of those receptors. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 7 Phenyl 1,4 Thiazepane Hydrochloride

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. nih.gov For a chiral compound like 7-Phenyl-1,4-thiazepane (B13526638) hydrochloride, HPLC methods are crucial for both determining chemical purity and separating its enantiomers.

The separation of enantiomers is a critical task in the analysis of chiral molecules, as different enantiomers can exhibit distinct biological activities. e3s-conferences.org Chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is the most powerful and widely used technique for this purpose. phenomenex.commdpi.com The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. iapc-obp.com

For compounds containing aromatic rings and heteroatoms, such as 7-Phenyl-1,4-thiazepane hydrochloride, polysaccharide-based CSPs are particularly effective. nih.gov These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, offer broad applicability. nih.gov Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic phenyl group of the analyte. mdpi.com

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase chromatography, a mixture of a nonpolar solvent like n-hexane with a polar modifier such as ethanol (B145695) or 2-propanol is commonly employed. researchgate.net The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be adjusted to optimize resolution and retention time.

Table 1: Exemplary Chiral Stationary Phases for Resolution of Phenyl-Containing Heterocyclic Compounds

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase Composition | Interaction Mechanism |

|---|---|---|---|

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | π-π stacking, H-bonding, Dipole-dipole |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (80:20, v/v) | Steric hindrance, H-bonding |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | n-Hexane / Isopropanol | π-π stacking, Dipole-dipole |

| Kromasil® 3-Amycoat | Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile / Water | Inclusion complexation, H-bonding |

This table illustrates common CSPs and conditions applicable to the enantioseparation of compounds structurally related to this compound. researchgate.netresearchgate.net

Once an HPLC method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose, in accordance with International Conference on Harmonisation (ICH) guidelines. mdpi.com Validation is performed by assessing several key parameters.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, often exceeding 0.999. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD), which should ideally be less than 2%. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Acceptance Criterion | Typical Result for a Small Molecule |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Intra-day Precision (%RSD) | ≤ 2% | 1.1% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.5% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |

| LOD | Signal-to-Noise Ratio > 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio > 10:1 | 0.15 µg/mL |

This table presents representative validation data based on established methods for similar small molecules. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in a sample. jmchemsci.com While this compound itself has low volatility due to its salt form and polar nature, GC-MS analysis can be performed following a derivatization step. unl.edu

Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. unl.edu For a compound containing a secondary amine, a common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces polarity and increases volatility. nih.gov

Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for confident identification. researchgate.net This technique is highly sensitive, allowing for the trace detection of the compound and its related impurities. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations Based on Charge and Size

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility, which is a function of their charge and size. labcompare.com CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. scielo.brresearchgate.net For a charged species like this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward mode of CE. labcompare.com

In CZE, a capillary filled with a conductive buffer solution is subjected to a high voltage. labcompare.com Ions migrate toward the electrode of opposite charge at different velocities depending on their charge-to-mass ratio, enabling separation. labcompare.com The technique is highly effective for purity analysis and the detection of charged impurities. nih.gov

Furthermore, CE can be adapted for chiral separations by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. The enantiomers of the analyte form transient inclusion complexes with the cyclodextrin, leading to differences in their apparent mobility and enabling their resolution. nih.gov

Development of Spectrophotometric and Fluorometric Assays for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. psu.edu Spectrophotometric (absorbance-based) and fluorometric (fluorescence-based) assays are well-suited for HTS because they are sensitive, fast, and can be performed in microplate formats (e.g., 96- or 384-well plates). uwm.edunih.gov

A spectrophotometric assay for this compound could potentially be developed based on a chemical reaction that produces a colored product. For instance, coupling the compound with a specific reagent in acidic or basic conditions might yield a chromophore whose absorbance can be measured at a specific wavelength. nih.govscirp.org

Fluorometric assays offer even higher sensitivity than spectrophotometric methods. nih.gov An assay could be designed where the binding of the compound to a specific biological target (e.g., a protein) causes a change in the fluorescence of a labeled molecule through mechanisms like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization. uwm.edu The applicability of such assays to the thiazepine class has been demonstrated; a cell- and caspase-based HTS assay was successfully used to identify apoptosis inducers among a series of 2,3,6,7-tetrahydro-1,4-thiazepines. nih.gov Such an approach allows for the efficient screening of compound libraries to identify molecules with a desired biological effect. nih.gov

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification (Non-human biological samples)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for analyzing complex mixtures and identifying unknown compounds, such as metabolites in non-human biological samples (e.g., rat plasma or liver microsomes). thermofisher.comphenomenex.com LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for metabolic studies. phenomenex.com

The process begins with sample preparation, which typically involves protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components like proteins and phospholipids. phenomenex.comnih.gov The cleaned extract is then injected into the LC system for chromatographic separation.

Following separation, the eluent enters the mass spectrometer. In the first stage of mass analysis (MS1), the parent (or precursor) ion corresponding to the mass of the potential metabolite is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). researchgate.net By interpreting the fragmentation pattern, the structure of the metabolite can be elucidated. ekb.eg Common metabolic transformations for a molecule like this compound in non-human in vitro systems could include oxidation of the aromatic ring (hydroxylation), oxidation at the sulfur atom (to a sulfoxide (B87167) or sulfone), or N-dealkylation. The precise mass shifts observed between the parent drug and its metabolites allow for the identification of these biotransformations.

Table 3: Common Metabolic Biotransformations and Corresponding Mass Shifts

| Biotransformation | Chemical Change | Mass Change (Da) |

|---|---|---|

| Hydroxylation | Addition of an oxygen atom | +15.995 |

| Sulfoxidation | Addition of an oxygen atom to sulfur | +15.995 |

| N-Oxidation | Addition of an oxygen atom to nitrogen | +15.995 |

| Glucuronidation | Addition of a glucuronic acid moiety | +176.032 |

| Sulfation | Addition of a sulfate (B86663) group (SO₃) | +79.957 |

This table outlines potential metabolic pathways and the expected mass changes detectable by high-resolution mass spectrometry.

Chemical Reactivity and Transformation Studies of 7 Phenyl 1,4 Thiazepane Hydrochloride

Oxidation and Reduction Pathways of the Thiazepane Heterocycle

The 1,4-thiazepane (B1286124) ring contains a sulfur atom that is susceptible to oxidation and a saturated heterocyclic system that can potentially undergo reduction, although the latter is less common for the fully saturated scaffold.

Oxidation:

The thioether moiety within the 1,4-thiazepane ring is the primary site for oxidation. The sulfur atom can be sequentially oxidized to a sulfoxide (B87167) and then to a sulfone, representing the addition of one and two oxygen atoms, respectively. These transformations typically employ common oxidizing agents.

Formation of Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) in a controlled manner or sodium periodate (B1199274) (NaIO₄), are generally used to convert the sulfide (B99878) to a sulfoxide. The resulting 7-phenyl-1,4-thiazepane (B13526638) 1-oxide would introduce a chiral center at the sulfur atom.

Formation of Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide, can further oxidize the sulfoxide or directly oxidize the sulfide to the corresponding sulfone, 7-phenyl-1,4-thiazepane 1,1-dioxide. The formation of such sulfones from related heterocyclic sulfides is a well-established transformation in organic synthesis.

The presence of the electron-donating secondary amine could potentially influence the rate of oxidation at the sulfur, though this effect is likely modulated by its protonation state.

Reduction:

The fully saturated 1,4-thiazepane ring is generally stable to reduction. However, if oxidized derivatives are formed, these can be reduced back to the sulfide.

Reduction of Sulfoxides: The reduction of sulfoxides back to sulfides can be achieved using various reagents, such as phosphorus trichloride (B1173362) (PCl₃) or titanium(III) chloride (TiCl₃).

Reduction of Related Systems: In studies on related 1,4-thiazepan-5-one (B1267140) derivatives, reduction of the lactam functionality has been achieved using reagents like sodium borohydride/iodine or borane (B79455) dimethylsulfide, yielding the corresponding 1,4-thiazepane. nih.gov Similarly, the reduction of (6R)-6-amino-6,7-dihydro-2-thienyl-1,4-thiazepin-5(4H)-one derivatives to the corresponding perhydrothiazepinones has been accomplished using magnesium in methanol (B129727) (Mg-MeOH). oup.com

A summary of potential oxidation and reduction reactions is presented in Table 1.

| Transformation | Typical Reagents | Potential Product |

|---|---|---|

| Sulfide to Sulfoxide | H₂O₂, NaIO₄ | 7-Phenyl-1,4-thiazepane 1-oxide |

| Sulfide to Sulfone | m-CPBA, KMnO₄ | 7-Phenyl-1,4-thiazepane 1,1-dioxide |

| Sulfoxide to Sulfide | PCl₃, TiCl₃ | 7-Phenyl-1,4-thiazepane |

Acid-Base Behavior and Protonation State Influence on Reactivity

7-Phenyl-1,4-thiazepane hydrochloride is the salt of a secondary amine and hydrochloric acid. The nitrogen atom's lone pair of electrons confers basic properties to the molecule.

In aqueous solution, an equilibrium exists between the protonated form (the thiazepanium ion) and the neutral free base, 7-phenyl-1,4-thiazepane. The position of this equilibrium is dependent on the pH of the solution and is characterized by the pKa of the conjugate acid.

Influence on Reactivity:

The protonation state of the nitrogen atom significantly impacts the molecule's reactivity:

Nucleophilicity: The free base, with its available lone pair on the nitrogen, is a potent nucleophile. It can participate in reactions such as alkylation, acylation, and arylation. In contrast, the protonated thiazepanium form has no available lone pair and is therefore not nucleophilic at the nitrogen center.

Electrophilicity: The protonated form may render adjacent carbons slightly more susceptible to nucleophilic attack, although this is generally not a primary mode of reactivity for this scaffold.

Reactivity of the Thioether: The acidity of the medium can influence the reactivity of the sulfur atom. In strongly acidic conditions, the thioether could potentially be protonated to form a sulfonium (B1226848) ion, which would alter its nucleophilic character.

The general acid-base equilibrium is depicted below:

7-Phenyl-1,4-thiazepanium chloride ⇌ 7-Phenyl-1,4-thiazepane + HCl

This equilibrium is fundamental to controlling derivatization reactions at the nitrogen atom, which typically require deprotonation to the free base form.

Derivatization Reactions for Functional Group Interconversion and Scaffold Diversification

The 1,4-thiazepane scaffold, particularly the secondary amine, provides a handle for a variety of derivatization reactions. These reactions are crucial for scaffold diversification in medicinal chemistry and fragment-based drug discovery. nih.gov

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via an Sₙ2 mechanism and requires the amine to be in its free base form.

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives (amides). This is a common strategy for modifying the electronic and steric properties of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base leads to the formation of N-sulfonamides.

N-Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides produces N-carbamoyl derivatives (ureas). This transformation has been demonstrated in the synthesis of 1,4-thiazepane-based bromodomain ligands. nih.gov

Table 2 summarizes key derivatization reactions at the nitrogen atom.

| Reaction Type | Electrophilic Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| N-Carbamoylation | Isocyanate (R-N=C=O) | Urea |

These derivatization strategies allow for the systematic modification of the 7-phenyl-1,4-thiazepane scaffold to explore structure-activity relationships.

Mechanistic Studies of Photochemical and Thermal Decomposition Pathways

Specific mechanistic studies on the photochemical and thermal decomposition of this compound are not extensively documented in the literature. However, predictions can be made based on the reactivity of related heterocyclic systems.

Photochemical Pathways:

Saturated heterocycles like 1,4-thiazepane are generally photochemically stable. However, the presence of the phenyl group and the heteroatoms could lead to specific photochemical reactions upon UV irradiation. A study on 6-benzyloxycarbonyl-amino-2,3-dihydro-1,4-thiazepines revealed that irradiation can induce an unusual, thermally reversible, 1,3-hydrogen shift, which represents a form of imine-enamine tautomerism. rsc.org While this study was on a partially unsaturated analog, it suggests that hydrogen shifts could be a potential photochemical pathway in related thiazepine systems. Cleavage of the C-S or C-N bonds are also conceivable photochemical reactions, potentially leading to ring-opened products or rearranged isomers.

Thermal Pathways:

The thermal stability of this compound is expected to be reasonably high. Decomposition would likely occur at elevated temperatures, with the weakest bonds in the molecule being the most probable sites for initial cleavage. These include the C-S and C-N bonds within the heterocyclic ring. The specific decomposition products would depend on the conditions (e.g., presence of oxygen, temperature). In the presence of oxygen, oxidative decomposition would be expected.

Without specific experimental data, any proposed pathway remains speculative. Detailed mechanistic studies, such as laser flash photolysis or pyrolysis-gas chromatography-mass spectrometry, would be required to elucidate the precise decomposition mechanisms.

Reactivity Profiles Towards Biological Nucleophiles and Electrophiles, Including Adduct Formation

The reactivity of this compound with biological macromolecules is of interest for understanding its potential pharmacological and toxicological profiles. The molecule possesses both nucleophilic and potentially electrophilic characteristics.

Nucleophilic Character:

Sulfur Atom: The thioether sulfur is a soft nucleophile. libretexts.orglibretexts.org It could potentially react with soft biological electrophiles, such as activated alkenes (e.g., in Michael acceptors like N-ethylmaleimide) or certain metabolic intermediates.

Nitrogen Atom: In its deprotonated (free base) form, the secondary amine is a strong nucleophile. It can react with biological electrophiles such as aldehydes, ketones, and acylating agents. The nucleophilicity of secondary amines is generally greater than that of primary amines. masterorganicchemistry.comacs.org

Electrophilic Character:

The parent molecule itself is not a strong electrophile. However, metabolic activation could generate electrophilic species. For instance, oxidation of the aromatic ring could produce an epoxide or a quinone-type intermediate, which would be susceptible to attack by biological nucleophiles like the thiol group of cysteine in proteins or the amino groups of DNA bases.

Adduct Formation:

Covalent adduct formation with biological macromolecules is a key mechanism of action for many drugs and also a primary cause of toxicity.

Reaction with Nucleophiles: If 7-phenyl-1,4-thiazepane is metabolized to an electrophilic intermediate, it could form covalent adducts with nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) or with DNA.

Reaction with Electrophiles: The nucleophilic sulfur or nitrogen atoms of the parent compound could form adducts with endogenous electrophiles. For example, reaction of the thioether with an alkylating agent would form a sulfonium ion adduct.

The study of such interactions typically involves incubating the compound with relevant biological molecules (e.g., glutathione, specific proteins) and analyzing for the formation of covalent adducts using techniques like mass spectrometry.

Theoretical Aspects and Mechanistic Insights into the 1,4 Thiazepane Ring System and Its Derivatives

Conformational Preferences and Energy Barriers of Seven-Membered Rings Containing Sulfur and Nitrogen

Seven-membered rings such as 1,4-thiazepane (B1286124) are conformationally flexible, existing as an equilibrium of several low-energy forms. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of conformations, with the twist-boat and chair forms being the most commonly observed. The presence of heteroatoms and substituents significantly influences the relative energies of these conformers.

For the related 1,4-diazepane system, NMR spectroscopy, X-ray crystallography, and molecular modeling have indicated that a twist-boat conformation can be a low-energy form, particularly when substituents allow for stabilizing intramolecular interactions. In the case of 1,4-thiazepane derivatives, the larger size of the sulfur atom compared to a methylene (B1212753) group can lead to different bond lengths and angles, which in turn affects the conformational landscape. Computational studies on analogous seven-membered rings, such as 1,4-dithiane, have been employed to calculate the energy barriers between different conformers. For instance, the energy barrier for the interconversion between chair and twist conformers in saturated six-membered dithianes has been calculated to be around 11.7 kcal/mol, providing a reference point for the flexibility of sulfur-containing heterocycles.

The conformational preferences of the 1,4-thiazepane ring are a delicate balance of torsional strain, transannular interactions, and the steric demands of substituents. The introduction of a phenyl group at the 7-position is expected to favor conformations that minimize steric hindrance, likely placing the bulky phenyl group in a pseudo-equatorial position.

Table 1: Calculated Energy Differences for Conformers of a Model 1,4-Thiazepane Ring

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair | 0.00 | C2-N1-C7-S4: -65.8, C5-S4-C7-N1: 72.3 |

| Twist-Boat | 1.25 | C2-N1-C7-S4: 45.1, C5-S4-C7-N1: -80.5 |

Note: Data is hypothetical and for illustrative purposes, based on general findings for seven-membered heterocycles.

Electronic Effects of Heteroatoms and Substituents on Ring Conformation and Reactivity

The presence of nitrogen and sulfur atoms in the 1,4-thiazepane ring introduces significant electronic effects that modulate its conformation and reactivity. The difference in electronegativity between nitrogen, sulfur, and carbon leads to a non-uniform distribution of electron density within the ring. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group through induction. The sulfur atom, with its available d-orbitals, can participate in bonding in a more complex manner, influencing the ring's electronic properties.

The lone pairs of electrons on the nitrogen and sulfur atoms are crucial in determining the molecule's reactivity, particularly its basicity and nucleophilicity. The phenyl substituent at the 7-position also exerts a profound electronic influence. The phenyl group is generally considered inductively withdrawing due to the higher electronegativity of its sp2 hybridized carbons, but it can also act as a resonance-donating group if its π-system is conjugated with the rest of the molecule. In the case of 7-Phenyl-1,4-thiazepane (B13526638), the phenyl group is attached to a saturated carbon, so its electronic effect will be primarily inductive.

Substituents on the phenyl ring can further tune the electronic properties of the entire molecule. Electron-donating groups on the phenyl ring would increase the electron density, potentially affecting the basicity of the nitrogen atom, while electron-withdrawing groups would have the opposite effect. These electronic modifications can also influence the strength of non-covalent interactions that stabilize certain conformations.

Table 2: Calculated HOMO and LUMO Energies for Substituted Thiazine (B8601807) Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 |

Data from a computational study on thiazine isomers, providing insight into the electronic effects of heteroatom positioning. nanobioletters.comresearchgate.net

Tautomerism and Isomerism Within the Substituted Thiazepane Framework

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility in certain derivatives of the 1,4-thiazepane system, particularly if substituents that can participate in proton transfer are present. For the parent 7-Phenyl-1,4-thiazepane, tautomerism is not a significant consideration. However, if functional groups such as ketones or enols are introduced onto the ring or its substituents, keto-enol tautomerism could occur. Studies on related heterocyclic systems, such as thiazolidine (B150603) derivatives, have explored the equilibrium between different tautomeric forms.

Isomerism, on the other hand, is a key feature of 7-Phenyl-1,4-thiazepane. The presence of a stereocenter at the 7-position means that the compound can exist as a pair of enantiomers, (R)-7-Phenyl-1,4-thiazepane and (S)-7-Phenyl-1,4-thiazepane. The hydrochloride salt would therefore also exist in these enantiomeric forms or as a racemic mixture.

Furthermore, the flexible seven-membered ring can give rise to diastereomers if additional substituents are present. The interconversion between different ring conformations, such as chair and twist-boat forms, can be considered a form of conformational isomerism. The energy barriers between these conformers determine their stability and the rate at which they interconvert.

Theoretical Principles Governing Aromaticity and Antiaromaticity in Related Systems

Aromaticity is a concept typically applied to planar, cyclic, conjugated systems with (4n+2) π electrons. The saturated 1,4-thiazepane ring is not aromatic. However, the theoretical principles of aromaticity and antiaromaticity are relevant when considering related, unsaturated thiazepine systems or in the context of the phenyl substituent.

For instance, theoretical studies on thia researchgate.netcirculenes, which contain thiophene (B33073) rings, show that the fused benzene (B151609) rings exhibit weak aromatic character, while the thiophene rings can be non-aromatic or even weakly anti-aromatic depending on their environment. rsc.org These studies highlight the complex interplay of structure and electronics in determining the aromatic character of sulfur-containing heterocycles.

The Role of the Phenyl Moiety in Stabilizing Specific Conformers or Electronic States

The phenyl group at the 7-position of the 1,4-thiazepane ring plays a crucial role in stabilizing specific conformers through both steric and electronic effects. Sterically, the bulky phenyl group will preferentially occupy a position that minimizes non-bonded interactions with the rest of the ring. In a chair-like conformation, this would likely be a pseudo-equatorial orientation. In a twist-boat conformation, the phenyl group would adopt a position that avoids steric clashes with the atoms on the opposite side of the ring.

Electronically, the phenyl group can engage in non-covalent interactions that stabilize certain conformations. For example, cation-π interactions could occur between the protonated nitrogen of the hydrochloride salt and the electron-rich face of the phenyl ring. Furthermore, intramolecular hydrogen bonding between the N-H group and the π-system of the phenyl ring could also contribute to the stability of a particular conformer.